3-Iodo-3-(trimethylsilyl)-2-propen-1-ol
Description
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol (CAS: 105575-91-5) is a structurally unique organoiodine compound with the molecular formula C₆H₁₃IOSi and a molecular weight of 256.16 g/mol. It features a propenol backbone substituted with both a trimethylsilyl (TMS) group and an iodine atom at the 3-position, with a (Z)-configuration at the double bond (). This configuration and substitution pattern confer distinct electronic and steric properties, making it valuable in organic synthesis as a multifunctional intermediate. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions where the iodine atom serves as a reactive site for metal-catalyzed transformations, while the TMS group enhances stability or directs regioselectivity .
Properties
Molecular Formula |
C6H13IOSi |
|---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
(Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3/b6-4+ |
InChI Key |
GQJOQGBLWIODJQ-GQCTYLIASA-N |
Isomeric SMILES |
C[Si](C)(C)/C(=C/CO)/I |
Canonical SMILES |
C[Si](C)(C)C(=CCO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL typically involves the reaction of trimethylsilylpropargyl alcohol with iodine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL involves its reactivity with various molecular targets. The iodine atom and trimethylsilyl group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of 3-iodo-3-(trimethylsilyl)-2-propen-1-ol, the following table compares its structural and functional attributes with related compounds:
Key Structural and Functional Differences
Substituent Effects: The TMS group in this compound provides steric bulk and electron-donating effects, stabilizing the molecule and influencing reaction pathways. In contrast, analogs like 3-iodo-2-propen-1-ol lack this stabilization, making them more reactive but less stable . The iodine atom enables participation in Ullmann, Suzuki, or Stille couplings, a feature absent in non-iodinated analogs like (Z)-3-(trimethylsilyl)prop-2-en-1-ol .
Stereochemical Influence :
- The (Z)-configuration in the target compound creates spatial constraints that affect interactions with catalysts or substrates, enhancing selectivity in asymmetric synthesis. Isomers with alternative configurations (e.g., E or positional isomers) exhibit divergent reactivity .
Reactivity in Cross-Coupling Reactions :
- Compared to 1-(trimethylsilyl)-2-propen-1-ol , which lacks iodine, the target compound’s dual functionality (TMS and iodine) allows sequential transformations—e.g., silyl-directed lithiation followed by iodination or coupling .
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